molecular formula C20H20N4O3S B2853066 N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1202983-36-5

N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

カタログ番号: B2853066
CAS番号: 1202983-36-5
分子量: 396.47
InChIキー: PWCWAQKAOKWQDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with metabolic stability and improved pharmacokinetic properties in drug design .
  • Piperazine-1-carboxamide core: A flexible heterocyclic scaffold that enhances solubility and facilitates interactions with biological targets via hydrogen bonding .

This compound exemplifies a hybrid design strategy, merging structural elements from benzodioxole-based protease inhibitors (e.g., C3–C5 in ) and benzothiazole-containing antiparasitic agents (e.g., 5a in ) .

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-2-4-15-18(10-13)28-20(22-15)24-8-6-23(7-9-24)19(25)21-14-3-5-16-17(11-14)27-12-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCWAQKAOKWQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperazine-carboxamide derivatives, emphasizing substituent variations and their implications:

Compound Name / ID Key Substituents Structural Features Bioactivity (if reported) Reference
Target Compound - Benzo[d][1,3]dioxol-5-yl (amide)
- 6-Methylbenzo[d]thiazol-2-yl (piperazine)
Combines methylenedioxy and methylbenzothiazole for balanced lipophilicity/binding Not explicitly reported; analogs suggest antiparasitic or enzyme inhibitory activity
C3 (4-(4-Methoxyphenyl)piperazine derivative)
()
- 4-Methoxyphenyl (piperazine)
- Methoxymethyl benzamide
Electron-rich aryl groups enhance solubility; methoxy groups may modulate metabolism Proprotein convertase inhibition (IC₅₀ ~0.5 µM)
ASN90 (O-GlcNAcase inhibitor)
()
- Benzo[d][1,3]dioxol-5-yl ethyl
- Thiadiazole acetamide
Ethyl linker and thiadiazole improve CNS penetration O-GlcNAcase inhibition (IC₅₀ = 12 nM); in vivo efficacy in tauopathy models
5a (Benzothiazolylimino-piperazine)
()
- Benzothiazolylimino
- 4-Isopropylpiperazine
Isopropyl group increases steric bulk; thiazole enhances π-π interactions Antitubercular activity (MIC = 3.1 µg/mL)
N-(1,3-benzodioxol-5-yl)-4-(3-phenylpropenyl)piperazine-1-carboxamide
()
- Cinnamyl (propenyl) group
- Unsubstituted benzodioxole
Conjugated double bond may enhance rigidity and target selectivity No activity reported; structural similarity to kinase inhibitors
27k (Nitroimidazole-carboxamide)
()
- Benzo[d][1,3]dioxol-5-ylmethyl
- 4-Nitroimidazole
Nitro group confers antiparasitic activity; imidazole enhances DNA interaction Antiparasitic (IC₅₀ = 0.8 µM against Trypanosoma brucei)

Key Observations:

Electron-withdrawing groups (e.g., nitro in 27k) correlate with antiparasitic activity, whereas electron-donating groups (e.g., methoxy in C3) enhance enzyme inhibition .

Synthetic Accessibility :

  • The target compound likely employs a carboxamide coupling strategy similar to C3 and ASN90, using activated acid chlorides or aldehydes () .
  • Recrystallization from dioxane () or ethyl acetate () is common for purification .

Therapeutic Potential: While ASN90 and C3 have validated enzyme targets, the target compound’s methylbenzothiazole moiety aligns with antitubercular agents (), suggesting possible repurposing for infectious diseases .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a piperazine core to the benzo[d]thiazole and benzo[d][1,3]dioxole moieties. Key steps include:
  • Nucleophilic substitution or amide coupling for piperazine functionalization, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Catalytic systems such as triethylamine (TEA) or sodium hydride to activate intermediates .
  • Reflux conditions (e.g., 6–9 hours at 80–100°C) to ensure complete conversion, monitored via TLC .
  • Purification via recrystallization (e.g., dioxane) or column chromatography to isolate the product .
    Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H, ¹³C) confirms the integration of aromatic protons (benzo[d][1,3]dioxole and thiazole) and piperazine carbons .
  • Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for protonated ions) .
  • HPLC with UV detection ensures purity (>95%) by identifying residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To address this:
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 6-methylbenzo[d]thiazole with 4-(methylthio)benzo[d]thiazole) to isolate functional group contributions .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or selectivity profiles .

Q. What computational approaches are used to predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina models binding to targets (e.g., kinases or GPCRs) using crystal structures from the PDB .
  • MD simulations : GROMACS or NAMD assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR models : Machine learning algorithms (e.g., Random Forest) correlate molecular descriptors (logP, polar surface area) with activity .

Q. What strategies mitigate instability of the benzo[d][1,3]dioxole moiety during in vitro assays?

  • Methodological Answer :
  • pH buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the dioxole ring .
  • Light-sensitive storage : Protect from UV exposure to avoid photodegradation .
  • Prodrug design : Mask the dioxole group with acetyl or PEGylated derivatives to enhance stability in aqueous media .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others highlight its therapeutic safety?

  • Methodological Answer : Discrepancies may stem from:
  • Dose-dependent effects : Cytotoxicity often emerges at >50 µM, while therapeutic activity occurs at lower concentrations (1–10 µM) .
  • Cell-type specificity : Tumor cells (e.g., MCF-7) show higher susceptibility than non-cancerous lines (e.g., HEK293) due to overexpression of target proteins .
  • Metabolic activation : Liver microsomal assays (e.g., using CYP3A4) can reveal prodrug activation pathways that reduce toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。